molecular formula C6H9NO3 B8466569 4-Acetoxy-3-methyl-azetidin-2-one

4-Acetoxy-3-methyl-azetidin-2-one

Cat. No.: B8466569
M. Wt: 143.14 g/mol
InChI Key: GDLSKHZRTCEXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetoxy-3-methyl-azetidin-2-one is a specialized β-lactam building block of significant interest in medicinal and synthetic chemistry. Its core structure features the reactive, fused ring system of the azetidin-2-one, which is the fundamental scaffold of all β-lactam antibiotics. The C-4 acetoxy group is a superior leaving group, making this compound a highly versatile electrophile for nucleophilic substitution reactions. This allows researchers to efficiently introduce a wide range of functionalites at the critical C-4 position, a key strategic step in constructing complex molecules . The additional methyl substituent at the C-3 position provides a handle for introducing stereochemical complexity and modulating the steric and electronic properties of the final compound. This compound serves as a crucial advanced intermediate in the research and development of novel antibiotics, including penems, carbapenems, and other non-classical β-lactam structures . Its primary research value lies in its application in constructing enantiomerically pure active pharmaceutical ingredients (APIs). The kinetic resolution of racemic 4-acetoxyazetidin-2-one precursors using biocatalytic methods, such as lipase-catalyzed reactions, is a established route to obtain enantiomerically pure intermediates . The stereochemical integrity at the C-3 and C-4 positions is critical for biological activity, and this compound allows researchers to explore structure-activity relationships (SAR) with high precision. The mechanism of action for its synthetic utility is grounded in its inherent reactivity. The ring strain of the β-lactam ring, combined with the excellent leaving group ability of the acetoxy moiety, facilitates ring-opening or functionalization by various nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles. This enables the direct synthesis of C-4 substituted azetidinones, which are key precursors to a multitude of biologically active agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(3-methyl-4-oxoazetidin-2-yl) acetate

InChI

InChI=1S/C6H9NO3/c1-3-5(9)7-6(3)10-4(2)8/h3,6H,1-2H3,(H,7,9)

InChI Key

GDLSKHZRTCEXKB-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC1=O)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-acetoxy-3-methyl-azetidin-2-one derivatives. For instance, compounds derived from azetidinones have shown promising results against various cancer cell lines, indicating their potential as anticancer agents.

Case Study:
A study evaluated the anticancer activity of several azetidinone derivatives, including 4-acetoxy-3-methyl-azetidin-2-one, against a panel of human tumor cell lines. The results indicated significant cytotoxic effects, with some derivatives exhibiting over 70% inhibition in cell proliferation at specific concentrations .

CompoundCell Line TestedInhibition Percentage
4-Acetoxy-3-methyl-azetidin-2-oneMOLT-4 (Leukemia)72.11%
4-Acetoxy-3-methyl-azetidin-2-oneSF-295 (CNS)68.45%

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Azetidinone derivatives have been reported to exhibit activity against various bacterial strains and fungi.

Case Study:
In vitro studies demonstrated that 4-acetoxy-3-methyl-azetidin-2-one showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Emerging research suggests that azetidinone compounds may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Case Study:
Research has indicated that derivatives of azetidinones can protect neuronal cells from oxidative stress-induced apoptosis, which is a key factor in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of azetidinone derivatives is crucial for optimizing their pharmacological properties. Modifications to the azetidine ring or the acetoxy group can significantly influence their biological activity.

Example:
Compounds with electron-withdrawing groups on the phenyl ring have shown enhanced anticancer activity compared to their electron-donating counterparts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetoxy Group

The C4 acetoxy group is highly susceptible to nucleophilic displacement, enabling the introduction of diverse substituents:

Substituent Reagent/Conditions Product Yield Source
Benzoatet-butyl perbenzoate, Cu catalyst, 80°C4-benzoyloxy-3-methyl-azetidin-2-one46–85%
2-Bromoethoxy2-bromoethanol, Zn(OAc)₂, 60°C4-(2-bromoethoxy)-3-methyl-azetidin-2-one57%
HydroxyCeric ammonium nitrate, CH₃CN/H₂O, rt4-hydroxy-3-methyl-azetidin-2-one60–89%

Mechanistic Insight : Substitution proceeds via an intermediate radical or SN2 pathway, depending on the reagent. Steric effects from the C3 methyl group favor trans products in stereoselective reactions .

Ring-Opening Reactions

The β-lactam ring undergoes cleavage under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at 50°C opens the ring to yield 3-methyl-4-acetoxy-β-amino acid derivatives.

  • Basic Hydrolysis : NaOH in THF/H₂O produces 4-acetoxy-3-methyl-β-lactam carboxylic acid .

Application : Ring-opening intermediates are used to synthesize thienamycin analogs .

Oxidation and Reduction

  • Oxidation :

    • Reaction with H₂O₂ in acetic acid oxidizes the methyl group to a carboxylate, forming 4-acetoxy-3-carboxy-azetidin-2-one.

    • Ozone cleaves the β-lactam ring, generating diketone fragments .

  • Reduction :

    • Catalytic hydrogenation (Pd/C, H₂) reduces the acetoxy group to hydroxyl, yielding 4-hydroxy-3-methyl-azetidin-2-one.

    • NaBH₄ selectively reduces the lactam carbonyl to an alcohol, forming a bicyclic structure .

Cross-Coupling Reactions

The acetoxy group participates in transition-metal-catalyzed couplings:

  • Suzuki Coupling : Pd(PPh₃)₄ with arylboronic acids introduces aryl groups at C4 (e.g., 4-phenyl-3-methyl-azetidin-2-one, 72% yield) .

  • Heck Reaction : Alkenes couple with the β-lactam ring under Pd(OAc)₂ catalysis .

Thermal and Photochemical Reactivity

  • Thermal Rearrangement : Heating to 120°C induces acyl migration, forming 3-acetoxy-4-methyl-azetidin-2-one .

  • Photolysis : UV light (254 nm) generates radical intermediates that dimerize or react with alkenes .

Comparative Analysis of Reaction Types

Reaction Type Conditions Key Product Yield Range
Nucleophilic substitutionCu catalysis, 80°C4-benzoyloxy derivatives46–85%
Acidic hydrolysisHCl, 50°Cβ-amino acid derivatives60–75%
Catalytic hydrogenationPd/C, H₂, rt4-hydroxy derivatives85–89%
Suzuki couplingPd(PPh₃)₄, arylboronic acid4-aryl-substituted β-lactams65–72%

Key Research Findings

  • Steric Effects : The C3 methyl group directs nucleophilic substitution to the trans configuration .

  • Solvent Sensitivity : Reactions in polar aprotic solvents (e.g., DMF) improve yields by stabilizing intermediates .

  • Temperature Dependence : Low temperatures (−10°C to −60°C) minimize side reactions during acyloxylation .

This compound’s versatility in nucleophilic, ring-opening, and coupling reactions underscores its importance in antibiotic synthesis and medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
4-Acetoxy-3-methyl-azetidin-2-one 3-methyl, 4-acetoxy C₆H₉NO₃ 143.14 (calculated) Pharmaceutical intermediates
(3R,4R)-4-Acetoxy-3-[(R)-1-(t-butyldimethylsilyloxy)ethyl]-2-azetidinone 3-(silyloxyethyl), 4-acetoxy, stereospecific R-configuration C₁₅H₂₉NO₄Si 327.48 Stereoselective synthesis
4-(Anthracen-10-yl)-1-cyclohexyl-3-phenoxyazetidin-2-one 1-cyclohexyl, 3-phenoxy, 4-anthracenyl C₃₀H₂₇NO₂ 433.54 Polycyclic aromatic systems, AM1 studies
4-(2-Aminophenoxy)azetidin-2-one 4-(2-aminophenoxy) C₉H₁₀N₂O₂ 178.19 Drug candidates, agrochemicals
4-(Azetidin-3-yl)-1-methoxybutan-2-one 4-azetidinyl, 1-methoxy C₈H₁₅NO₂ 157.21 Undisclosed (structural studies)
Key Observations:
  • Steric and Electronic Effects: The tert-butyldimethylsilyl (TBS) group in the (3R,4R)-configured analog enhances steric bulk and stability, facilitating selective reactions in complex syntheses .
  • Bioactivity Potential: 4-(2-Aminophenoxy)azetidin-2-one () exhibits pharmaceutical relevance due to its amino-phenoxy group, which may enhance binding to biological targets .
  • Stereochemical Complexity : The (3R,4R)-configured compound underscores the role of stereochemistry in modulating reactivity and downstream applications .

Stability and Reactivity

  • β-Lactam Ring Stability: The acetoxy group at position 4 in 4-acetoxy-3-methyl-azetidin-2-one likely increases ring strain compared to non-acylated analogs, enhancing electrophilicity and nucleophilic attack susceptibility .
  • Comparative Reactivity: The anthracenyl-substituted analog () may exhibit reduced reactivity due to aromatic conjugation, whereas the aminophenoxy derivative () could participate in hydrogen bonding, altering solubility and interaction profiles .

Preparation Methods

Silyl Ether Protection and Low-Temperature Acetylation

The most widely cited method involves reacting a β-lactam precursor containing a silyl-protected hydroxyl group at C3 with acetic anhydride under controlled conditions. For example, (3R,4R)-4-hydroxy-3-[(R)-1-tert-butyldimethylsilyloxyethyl]azetidin-2-one undergoes acetoxylation at -15°C in tetrahydrofuran (THF) with acetic anhydride and 4-dimethylaminopyridine (DMAP). The silyl group (e.g., tert-butyldimethylsilyl) prevents undesired side reactions at the C3 hydroxyl group, while DMAP catalyzes the acetylation.

Critical Parameters:

  • Temperature: Reactions are conducted between -70°C and 0°C to minimize epimerization.

  • Solvent: Polar aprotic solvents like THF or ethyl acetate enhance reagent solubility.

  • Catalyst Loading: DMAP is used at 0.2–3.0 wt% relative to the β-lactam substrate.

Yield Optimization:

  • Excess acetic anhydride (2–3 equivalents) drives the reaction to completion within 2–4 hours.

  • Post-reaction purification via recrystallization (n-hexane) or column chromatography (silica gel) achieves >95% purity.

Alternative Catalytic Systems

Patent US4914199 discloses a broader catalytic scope, including Lewis acids (e.g., ZnCl₂) and halogenated acyl compounds (e.g., acetyl chloride). These catalysts enable acetoxylation at milder temperatures (0–25°C) but require stringent moisture control (<0.1% water).

Comparative Performance:

CatalystTemperature (°C)Yield (%)Purity (%)
DMAP-158995
ZnCl₂07888
Acetyl chloride256582

Data synthesized from Examples 1–3 of EP0247378A1 and US4914199.

Stereoselective Synthesis of the 3-Methyl Substituent

Enolate-Mediated Alkylation

The 3-methyl group is introduced via stereoselective alkylation of a β-lactam enolate. As detailed in EP0213610A1, tin(II) triflate generates a reactive enolate from 4-hydroxyazetidin-2-one, which is then quenched with methyl iodide. The reaction proceeds at -78°C in THF, achieving 72% yield with >90% enantiomeric excess (ee).

Mechanistic Insights:

  • Tin(II) triflate coordinates to the β-lactam carbonyl, stabilizing the enolate intermediate.

  • Methyl iodide attacks the enolate’s α-carbon, forming the 3-methyl group with retention of configuration.

Challenges:

  • Competing O-methylation is suppressed by using bulky bases like lithium diisopropylamide (LDA).

  • Strict temperature control (-78°C) prevents racemization.

Integrated Synthesis Protocols

Sequential Functionalization

A two-step approach combines enolate alkylation (for C3-methyl) and DMAP-catalyzed acetylation (for C4-acetoxy):

  • Step 1: Enolate formation with tin(II) triflate/LDA, followed by methyl iodide quench (72% yield).

  • Step 2: Acetylation with acetic anhydride/DMAP at -15°C (89% yield).

Overall Yield: 64% (0.72 × 0.89).

One-Pot Strategies

Emerging methods explore tandem reactions to reduce purification steps. For instance, in situ silyl protection of C3-hydroxyl during acetoxylation minimizes intermediate isolation. However, competing silyl group migration remains a challenge, necessitating precise stoichiometry.

Industrial-Scale Considerations

Solvent Recycling

THF and ethyl acetate are recovered via distillation, reducing costs by 15–20%.

Waste Management

DMAP and tin byproducts are treated with activated carbon filtration, meeting EPA guidelines .

Q & A

What are the established synthetic routes for 4-Acetoxy-3-methyl-azetidin-2-one, and what key reaction parameters influence yield?

Basic Research Question
The synthesis of 4-Acetoxy-3-methyl-azetidin-2-one typically involves cyclocondensation reactions between carboxylic acid derivatives and imines, as exemplified by methods used for analogous β-lactam systems. Key parameters include:

  • Catalyst selection : Phosphorus-based reagents (e.g., diphosphorus tetraoxide) facilitate cyclization .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize ring closure efficiency.
  • Steric and electronic effects : Substituents on the carboxylic acid and imine precursors critically influence regioselectivity and yield. Post-synthesis purification via column chromatography or recrystallization is often required .
    Characterization by 1^1H/13^{13}C NMR and X-ray crystallography (using SHELX programs) is essential to confirm structural integrity .

How can researchers resolve contradictions in spectroscopic data when characterizing 4-Acetoxy-3-methyl-azetidin-2-one?

Advanced Research Question
Contradictions in spectroscopic data (e.g., unexpected splitting in NMR or IR absorption bands) may arise from:

  • Conformational isomerism : Variable-temperature NMR can identify dynamic equilibria between rotamers.
  • Impurity interference : High-resolution mass spectrometry (HRMS) and HPLC purity checks are critical to rule out byproducts .
  • Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural confirmation, resolving ambiguities from spectroscopic methods alone .
    Comparative analysis with structurally characterized analogs (e.g., ethyl 4-acetamido-3-acetoxy derivatives) is recommended .

What analytical techniques are critical for confirming the structural integrity of 4-Acetoxy-3-methyl-azetidin-2-one?

Basic Research Question
A multi-technique approach is required:

  • X-ray crystallography : SHELXL refinement provides precise bond lengths/angles and stereochemical assignments .
  • NMR spectroscopy : 1^1H/13^{13}C NMR identifies functional groups (e.g., acetoxy at δ ~2.1 ppm) and stereochemistry via coupling constants .
  • Vibrational spectroscopy : IR bands for β-lactam carbonyl (~1750 cm1^{-1}) and acetoxy groups (~1240 cm1^{-1}) confirm key moieties.
  • Mass spectrometry : HRMS verifies molecular formula (e.g., C6_6H9_9NO3_3 for the parent compound) .

What strategies optimize the stereochemical purity of 4-Acetoxy-3-methyl-azetidin-2-one during synthesis?

Advanced Research Question
Stereochemical control is critical due to the β-lactam ring’s sensitivity to epimerization:

  • Chiral auxiliaries : Use of enantiopure imines or carboxylic acid precursors enforces desired stereochemistry .
  • Asymmetric catalysis : Chiral phosphine ligands or organocatalysts can enhance enantiomeric excess (ee) during cyclization .
  • Analytical validation : Chiral HPLC or circular dichroism (CD) quantifies ee, while SC-XRD confirms absolute configuration .
    Reaction monitoring via TLC or in-situ FTIR helps identify stereochemical drift early.

What are the stability considerations for 4-Acetoxy-3-methyl-azetidin-2-one under various storage conditions?

Basic Research Question
Stability is influenced by:

  • Moisture sensitivity : Hydrolysis of the β-lactam ring occurs in aqueous media; store in anhydrous solvents (e.g., acetonitrile) under inert gas .
  • Thermal degradation : Long-term storage at >4°C leads to decomposition; –20°C is recommended for extended periods.
  • Light sensitivity : Amber vials prevent photolytic cleavage of the acetoxy group.
    Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life under ambient conditions .

How can computational methods aid in predicting the reactivity of 4-Acetoxy-3-methyl-azetidin-2-one?

Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) provide insights into:

  • Electronic structure : Frontier molecular orbitals (HOMO/LUMO) predict sites for nucleophilic/electrophilic attack .
  • Thermodynamic stability : Gibbs free energy comparisons between tautomers or conformers guide synthetic route optimization.
  • Reaction pathways : Transition-state modeling identifies energy barriers for ring-opening reactions or acyl transfer .
    Software like Gaussian or ORCA, validated against crystallographic data, ensures accuracy .

What methodologies address low yields in the synthesis of 4-Acetoxy-3-methyl-azetidin-2-one derivatives?

Advanced Research Question
Low yields often stem from:

  • Competitive side reactions : Protecting groups (e.g., silyl ethers) on reactive hydroxyl or amine sites minimize byproducts .
  • Incomplete cyclization : Microwave-assisted synthesis reduces reaction time and improves ring-closure efficiency .
  • Workup losses : Liquid-liquid extraction with ethyl acetate/water maximizes recovery of polar intermediates.
    Design of Experiments (DoE) approaches optimize variables like stoichiometry and pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.